N,N-dibenzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
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Overview
Description
N,N-dibenzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N,N-dibenzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . The reaction conditions include the use of microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods.
Industrial Production Methods
While specific industrial production methods for N,N-dibenzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N,N-dibenzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits potential biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dibenzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide include:
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: A related compound with similar structural features and biological activities.
N,N-dimethylbenzamide: Another compound with a similar sulfonamide group, used in various chemical and biological applications.
Uniqueness
The uniqueness of N,N-dibenzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide lies in its specific structural arrangement, which allows it to exhibit distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H21N5O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N,N-dibenzyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C21H21N5O2S/c1-16-13-17(2)26-20(22-16)23-21(24-26)29(27,28)25(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3 |
InChI Key |
ZBCBJUQWBSPXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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